molecular formula C36H28FN2NaO4 B11935768 Carfloglitazar sodium CAS No. 1959588-75-0

Carfloglitazar sodium

カタログ番号: B11935768
CAS番号: 1959588-75-0
分子量: 594.6 g/mol
InChIキー: RMVIEXHXRDCWBT-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carfloglitazar sodium, also known as Chiglitazar sodium, is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist. It is developed by Chipscreen Biosciences for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), which play crucial roles in regulating glucose and lipid metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carfloglitazar sodium involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

化学反応の分析

科学的研究の応用

Carfloglitazar sodium has a wide range of scientific research applications:

作用機序

Carfloglitazar sodium exerts its effects by activating all three PPAR subtypes (α, δ, and γ). These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, promotes fatty acid oxidation, and improves glycemic control. The compound also prevents the phosphorylation of PPARγ, thereby selectively altering gene expression associated with insulin sensitization .

類似化合物との比較

Similar Compounds

Uniqueness of Carfloglitazar Sodium

This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ) in a balanced manner. This pan-agonist activity provides a more comprehensive approach to regulating glucose and lipid metabolism compared to compounds that target only one PPAR subtype. Additionally, this compound has shown a favorable safety profile with fewer side effects related to PPARγ activation, such as weight gain and edema .

特性

CAS番号

1959588-75-0

分子式

C36H28FN2NaO4

分子量

594.6 g/mol

IUPAC名

sodium;3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate

InChI

InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1

InChIキー

RMVIEXHXRDCWBT-UHFFFAOYSA-M

正規SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。